molecular formula C9H14O7 B12116306 Trimethyl isocitrate

Trimethyl isocitrate

Katalognummer: B12116306
Molekulargewicht: 234.20 g/mol
InChI-Schlüssel: HRMWDPSXPUUMOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl isocitrate is an organic compound with the molecular formula

C10H16O6C_{10}H_{16}O_{6}C10​H16​O6​

. It is a derivative of citric acid, where the hydroxyl groups are esterified with methyl groups. This compound is known for its unique chemical properties and potential applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethyl isocitrate can be synthesized through the esterification of citric acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Citric Acid+3MethanolH2SO4Trimethyl Isocitrate+3Water\text{Citric Acid} + 3 \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 3 \text{Water} Citric Acid+3MethanolH2​SO4​​Trimethyl Isocitrate+3Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and the molar ratio of reactants. Post-reaction, the product is purified through distillation or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Trimethyl isocitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles are employed.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted esters or acids.

Wissenschaftliche Forschungsanwendungen

Trimethyl isocitrate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer chemistry.

Wirkmechanismus

The mechanism by which trimethyl isocitrate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing enzyme activity and cellular processes. Its ester groups make it reactive towards nucleophiles, allowing it to form various derivatives that can interact with different biological molecules.

Vergleich Mit ähnlichen Verbindungen

    Trimethyl Citrate: Similar in structure but differs in the position of ester groups.

    Triethyl Citrate: Another ester derivative of citric acid with ethyl groups instead of methyl groups.

    Trimethyl Acetate: A simpler ester with a different acid backbone.

Uniqueness: Trimethyl isocitrate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C9H14O7

Molekulargewicht

234.20 g/mol

IUPAC-Name

trimethyl 1-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C9H14O7/c1-14-6(10)4-5(8(12)15-2)7(11)9(13)16-3/h5,7,11H,4H2,1-3H3

InChI-Schlüssel

HRMWDPSXPUUMOQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(C(C(=O)OC)O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.